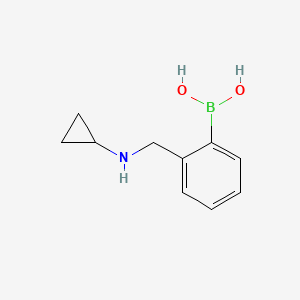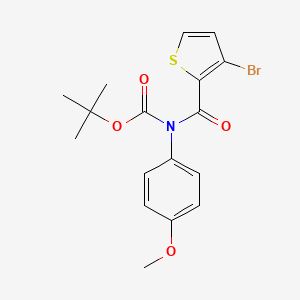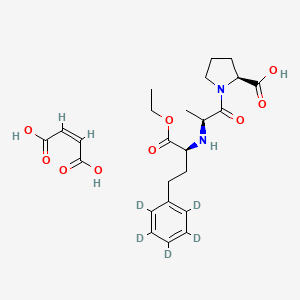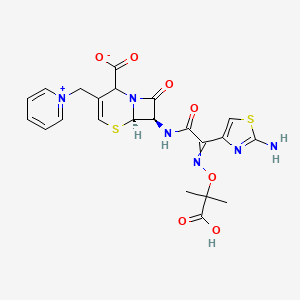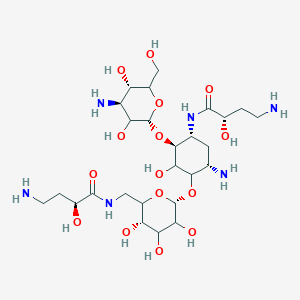
1,6 Inverted exclamation mark-Di-HABA Kanamycin A
説明
Molecular Structure Analysis
The molecular formula of 1,6 Inverted exclamation mark-Di-HABA Kanamycin A is C26H50N6O15 . The exact mass is 686.333435 . The structure of this antibiotic is similar to that of other antibiotics such as erythromycin and kanamycin A, but it differs by having a methyl group at position 1 in the molecule .Physical And Chemical Properties Analysis
The density of this compound is 1.6±0.1 g/cm3 . It has a boiling point of 1131.0±65.0 °C at 760 mmHg . The flash point is 637.8±34.3 °C . The LogP value is -4.11 , and the vapour pressure is 0.0±0.6 mmHg at 25°C .科学的研究の応用
Structural Activity Relationships
The structural activity relationships among kanamycin aminoglycosides have been investigated, highlighting the significance of hydroxyl and amino groups in their antibacterial efficacy and interaction with bacterial ribosomes. The presence of specific substituents affects the drug's ability to target the ribosomal decoding site, essential for its antimicrobial action (Salian et al., 2012).
Detection Methods
Various sensitive and selective methods for kanamycin detection have been developed:
- High-Performance Liquid Chromatography (HPLC) : HPLC is a practical tool for detecting kanamycin residue in food, ensuring public health by monitoring antibiotic abuse (Zhang et al., 2019).
- Colorimetric Detection : A novel colorimetric detection method using unmodified silver nanoparticles (AgNPs) and nucleic acid aptamers has been developed for selective quantification of kanamycin, demonstrating potential for practical detection in milk samples (Xu et al., 2015).
- Fluorescent Aptasensors : Innovative fluorescent aptasensors for kanamycin detection based on mesoporous silica nanoparticles (MSNs) and Rhodamine B have been designed, showing sensitivity and specificity for kanamycin in serum samples (Dehghani et al., 2018).
Mechanisms of Action and Resistance
Understanding kanamycin's mechanism of action and resistance is crucial for developing strategies to combat antibiotic resistance:
- Binding of Kanamycin-B to RNA Hairpins : Studies on RNA hairpins derived from the Mycobacterium tuberculosis ribosomal A-site and their interaction with kanamycin-B provide insights into the drug's binding affinity and the effects of mutations on antibiotic resistance (Truitt et al., 2015).
- Biosynthesis Pathways : Research has uncovered parallel pathways in kanamycin biosynthesis, allowing manipulation of antibiotic production and opening avenues for synthesizing more effective aminoglycosides (Park et al., 2011).
作用機序
Target of Action
The primary targets of this compound are various types of bacteria. It has a broad spectrum of antimicrobial activity, making it effective against many different types of bacteria .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth. It has been shown to inhibit the growth of microorganisms, including viruses and fungi .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. It has been found to be effective against bacteria and parasites . Moreover, most of the obtained 6″-modified kanamycin A derivatives were less influenced by the resistant mechanism associated with mutations of the elongation factor G than the parent kanamycin A .
生化学分析
Biochemical Properties
1,6 Inverted exclamation mark-Di-HABA Kanamycin A plays a significant role in biochemical reactions. It has been shown to inhibit the growth of microorganisms, including viruses, fungi, bacteria, and parasites . This compound interacts with various enzymes and proteins, disrupting their normal functions. For instance, it binds to the bacterial ribosome, inhibiting protein synthesis, which is crucial for bacterial growth and survival .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It has been found to be effective against cancer cells, making it a potential candidate for chemotherapy . The compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein synthesis, it disrupts the normal functioning of cells, leading to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the bacterial ribosome, preventing the translation of mRNA into proteins . This inhibition of protein synthesis is a key factor in its antimicrobial and anticancer properties. Additionally, it may induce changes in gene expression, further contributing to its effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the growth of microorganisms without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects have been noted, where a certain concentration is required to achieve the desired antimicrobial or anticancer effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its antimicrobial and anticancer activities . The compound may affect metabolic flux and metabolite levels, further influencing its efficacy and potential side effects . Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . This distribution is essential for achieving the desired therapeutic effects while minimizing off-target effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is important for its interaction with target biomolecules and its overall efficacy .
特性
IUPAC Name |
(2S)-4-amino-N-[[(3S,6R)-6-[(3S,4R,6S)-6-amino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]-2-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-6-12-16(37)18(39)19(40)26(44-12)46-21-8(29)5-9(32-24(43)11(35)2-4-28)22(20(21)41)47-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12?,13?,14-,15+,16+,17?,18?,19?,20?,21?,22-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGVLSCMQBHQRU-ZFLVPIEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CNC(=O)C(CCN)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CNC(=O)[C@H](CCN)O)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)N)O)NC(=O)[C@H](CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N6O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747632 | |
| Record name | (2S)-4-Amino-N-{(1R,2S,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(6-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197909-67-4 | |
| Record name | (2S)-4-Amino-N-{(1R,2S,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(6-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



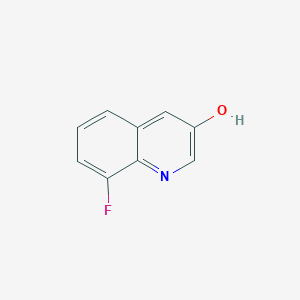
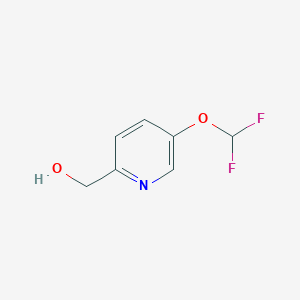
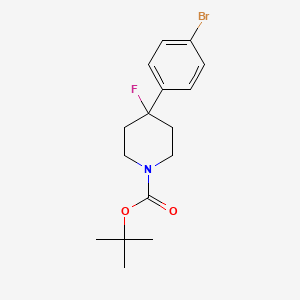
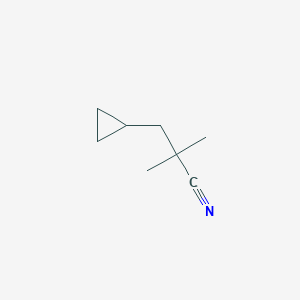


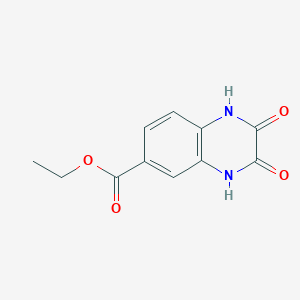
![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1456485.png)
